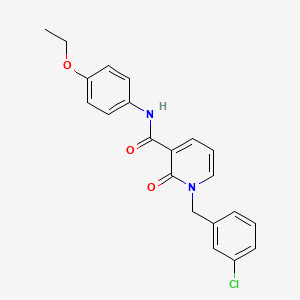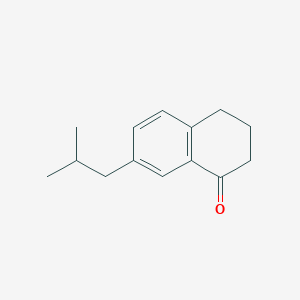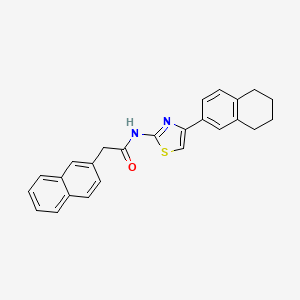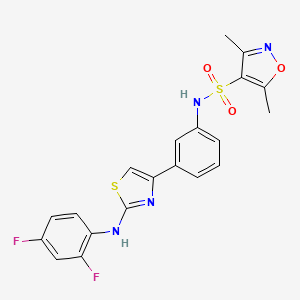
(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Amino Acid Derivatives
The compound can be utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are important in the development of pharmaceuticals and can be synthesized through reactions such as the Aza-Michael addition . The resulting amino acids can exhibit a variety of biological activities and are valuable in drug design and discovery.
Anti-Fibrosis Activity
Another significant application is in the study of anti-fibrosis activity. Derivatives of the compound have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and have shown promising anti-fibrotic activities . This suggests potential for the development of novel anti-fibrotic drugs.
Suzuki–Miyaura Cross-Coupling Reaction
The compound can also be used in the Suzuki–Miyaura cross-coupling reaction to create novel heterocyclic compounds. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Pharmacophore Design
Due to the presence of the azetidine and oxadiazole rings, the compound can serve as a pharmacophore in medicinal chemistry. Pharmacophores are essential for the design of new drugs as they represent the structural features of a molecule that are necessary for its biological activity .
Collagen Expression Inhibition
In the context of anti-fibrotic activity, derivatives of this compound have been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This is crucial for the treatment of fibrotic diseases where excessive collagen deposition occurs.
Construction of Heterocyclic Compound Libraries
The compound can be used in the construction of libraries of heterocyclic compounds with potential biological activities. Such libraries are fundamental in the discovery of new drugs and help in the rapid identification of compounds with desired biological properties .
Development of Novel Amino Acid Derivatives
It can also be employed in the development of novel δ-amino acid oxetane derivatives. These derivatives have unique physicochemical and metabolic properties that are valuable in the study of biological systems and drug metabolism .
Lewis Acid Catalysis
Lastly, the compound may find application in Lewis acid catalysis due to the presence of the oxadiazole ring. Lewis acids are used to catalyze various organic reactions, which is important in the synthesis of complex molecules .
特性
IUPAC Name |
[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-17-9-5-3-7-14(17)11-19-22-20(27-23-19)15-12-24(13-15)21(25)16-8-4-6-10-18(16)28-2/h3-10,15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBHVLMGADRGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Hydroxypropyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947821.png)

![1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine](/img/structure/B2947827.png)
![3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2947828.png)
![Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2947829.png)

![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2947832.png)
![2-[4-(1,1-Dimethylpropyl)phenoxy]acetohydrazide](/img/structure/B2947833.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;dihydrochloride](/img/structure/B2947836.png)
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2947837.png)
![ethyl 2-{[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}acetate](/img/structure/B2947838.png)